6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine
Description
Properties
IUPAC Name |
6-bromo-4-phenyl-N-(pyridin-3-ylmethyl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4/c21-16-8-9-18-17(11-16)19(15-6-2-1-3-7-15)25-20(24-18)23-13-14-5-4-10-22-12-14/h1-12H,13H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNAVGPITHSKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine typically involves multi-step reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to form novel pyridine derivatives . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
6-Bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine has been extensively studied for its anticancer properties. Research indicates that it can inhibit various cancer cell lines, including:
- MCF7 (breast cancer)
- A549 (lung cancer)
The compound's mechanism involves the inhibition of key kinases associated with cell proliferation and survival, leading to apoptosis in cancer cells. For example, studies have reported IC50 values as low as 0.096 μM against certain cancer cell lines, showcasing its potency.
Case Studies
- In vitro Studies : Several studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. For instance, one study highlighted that similar compounds could effectively inhibit epidermal growth factor receptor (EGFR) activity, crucial for tumor growth.
- In vivo Studies : Animal models have shown promising results where treatment with this compound led to reduced tumor sizes and improved survival rates. These findings support its potential as a therapeutic agent in oncology.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction , which allows for the formation of novel pyridine derivatives through coupling reactions with arylboronic acids.
Industrial Production Methods
In an industrial context, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is essential for enhancing yield and purity. Continuous flow reactors and automated systems may also be employed to facilitate large-scale production.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Inhibition of various cancer cell lines (e.g., MCF7, A549) |
| Mechanism of Action | Inhibition of kinases and receptor signaling pathways |
| Research Findings | Significant apoptosis induction and cell cycle arrest in vitro |
| Synthesis Methods | Palladium-catalyzed Suzuki cross-coupling reactions |
| Industrial Production | Optimized reaction conditions for enhanced yield |
Mechanism of Action
The mechanism of action of 6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Substituent Variations at Position 2 (Amine Group)
The amine substituent at position 2 significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
Variations at Position 6 (Bromine vs. Other Groups)
Position 6 modifications alter reactivity and bioactivity:
Key Observations :
Variations at Position 4 (Phenyl vs. Methyl/Cyclopropyl)
Position 4 modifications influence steric bulk and π-π interactions:
Key Observations :
- Phenyl Group : The phenyl group in the target compound may enhance hydrophobic interactions in kinase binding pockets .
- Methyl/Cyclopropyl : Smaller substituents like methyl improve synthetic yields (68–84%) and metabolic stability .
Physicochemical and Spectroscopic Comparisons
NMR and Mass Spectrometry Data
- Target Compound: No direct NMR data provided, but analogs like 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine show δ 8.99 (d, J = 4.89 Hz) for aromatic protons and HRMS accuracy within 0.1 ppm .
- Imidazo[1,2-a]pyridine Derivatives: Compounds like ethyl 6-(4-((4-methoxybenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate exhibit δ 8.69 (s, 1H) for imidazole protons and HRMS m/z 454.1874 (calc. 454.1874) .
Biological Activity
6-Bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine is a complex organic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A bromine atom at the 6th position.
- A phenyl group at the 4th position.
- A pyridin-3-ylmethyl group attached to the nitrogen atom at the 2nd position.
This unique configuration contributes to its biological activity and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been shown to inhibit various kinases that play a role in cell proliferation and survival, leading to apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- MCF7 (breast cancer)
- A549 (lung cancer)
For instance, compounds derived from quinazoline structures have shown potent inhibition of epidermal growth factor receptor (EGFR) activity, which is crucial for tumor growth and metastasis . The IC50 values for these compounds have been reported as low as , indicating strong potency against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies utilizing the cup-plate agar diffusion method revealed that it possesses significant antibacterial and antifungal activities against pathogens such as:
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Candida albicans
These findings suggest that derivatives of this quinazoline compound could serve as effective agents in combating infections .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has been investigated for anti-inflammatory properties. In animal models, it demonstrated comparable efficacy to standard anti-inflammatory drugs like ibuprofen when tested using the carrageenan-induced paw edema test .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-PHENYLQUINAZOLINE | Lacks bromine and pyridin groups | Different reactivity |
| 6-BROMOQUINAZOLINE | Lacks phenyl and pyridin groups | Reduced bioactivity |
| N-[Pyridin(3)-YL]QUINAZOLINAMINE | Lacks bromine | Varying potency against targets |
The combination of structural features in 6-bromo-4-phenyl-N-[pyridin(3)-ylmethyl]quinazolin-2-amines contributes to its enhanced biological activities compared to these analogs .
Case Studies
Several studies have highlighted the promising potential of quinazoline derivatives:
- Anticancer Study : A recent study synthesized multiple quinazoline derivatives and tested their cytotoxicity against MCF7 and A549 cell lines. The results indicated that certain derivatives showed significant anticancer activity with low IC50 values .
- Antimicrobial Research : Another investigation focused on synthesizing new quinazoline derivatives, revealing substantial antibacterial effects against gram-positive and gram-negative bacteria .
Q & A
Q. What are the optimal synthetic routes for preparing 6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine?
The synthesis typically involves nucleophilic substitution of 6-bromo-4-chloroquinazoline with pyridin-3-ylmethanamine. Key steps include:
- Reagents : Use of DMF as solvent, Hunig’s base (N,N-diisopropylethylamine) as a base, and stoichiometric equivalents of the amine .
- Purification : Column chromatography with gradient elution (ethyl acetate/hexanes) yields high-purity product (>95%) .
- Yield Optimization : Reaction completion within 2 hours at room temperature achieves ~99% yield for intermediates, while cross-coupling (e.g., Suzuki-Miyaura) may require microwave-assisted heating (150°C, 1 hour) for aryl boronic acid derivatives .
Q. How is the compound characterized to confirm structural integrity?
Standard characterization methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and integration ratios (e.g., δ 8.51 ppm for pyridinyl protons, δ 54.88 ppm for methylene carbons) .
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ calculated for C20H16N3O2S: 362.0958; observed: 362.0957) .
- HPLC Purity : Dual-gradient methods (4%→100% acetonitrile with trifluoroacetic acid modifiers) ensure >95% purity .
Q. What initial biological screening assays are recommended for this compound?
- Kinase Inhibition : Screen against CLK/CDC2-like kinases using radiometric or fluorescence-based assays (e.g., Reaction Biology’s kinase panel) .
- Cellular Viability : Test in cancer cell lines (e.g., leukemia, solid tumors) via MTT or ATP-luciferase assays to assess cytotoxicity .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for kinase selectivity?
- Docking Studies : Use software like AutoDock Vina to predict binding poses in CLK1/CLK4 ATP-binding pockets. Focus on bromine’s halogen bonding with hinge-region residues (e.g., Leu514 in CLK1) .
- SAR Analysis : Compare substituent effects (e.g., pyridinyl vs. thiophene methyl groups) on inhibitory potency (IC50) using analogues from literature .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with prolonged residence times .
Q. How can contradictory data in cellular vs. enzymatic assays be resolved?
- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., Kinobeads) to identify non-kinase targets contributing to cellular effects .
- Permeability Assessment : Measure logP (e.g., 3.2 via shake-flask method) and P-gp efflux ratios to evaluate bioavailability discrepancies .
- Metabolite Identification : LC-MS/MS to detect in situ degradation products (e.g., demethylation or bromine displacement) .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Salt Formation : Test hydrochloride or mesylate salts via pH-solubility profiling .
- Co-Solvent Systems : Use PEG-400/water (30:70) or cyclodextrin inclusion complexes to enhance aqueous solubility (>1 mg/mL) .
- Prodrug Design : Introduce phosphate esters at the quinazoline N-2 position for hydrolytic activation in plasma .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
